1,5-Dibenzyloxy-3-pentanone
Description
1,5-Dibenzyloxy-3-pentanone is a synthetic organic compound featuring a pentanone backbone with benzyloxy (-OCH₂C₆H₅) groups at the 1 and 5 positions and a ketone moiety at the 3 position. The benzyloxy groups likely act as protective moieties, enhancing steric hindrance and stability under acidic or basic conditions, which is critical in multi-step organic syntheses.
Properties
CAS No. |
241477-36-1 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,5-bis(phenylmethoxy)pentan-3-one |
InChI |
InChI=1S/C19H22O3/c20-19(11-13-21-15-17-7-3-1-4-8-17)12-14-22-16-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
ABKANBSVZLTZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(=O)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Hydroxy-1,5-Diphenyl-1-Pentanone (CAS 60669-64-9)
1,5-Dichloro-3-Pentanone (CAS 3592-25-4)
- Molecular Formula : C₅H₈Cl₂O .
- Key Differences : Chlorine atoms replace benzyloxy groups.
- Implications : Chlorine’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, making this compound highly reactive in nucleophilic substitutions. It is also classified as hazardous (Xi code) due to irritant properties, whereas benzyloxy derivatives are generally safer to handle .
3-(3-Bromo-4-Methoxyphenyl)-1,5-Diphenylpentane-1,5-Dione
- Structure : Features diketone groups and a bromo-methoxy-substituted aryl ring .
- Key Differences: The diketone structure enables chelation with metals and participation in cyclization reactions, which are less feasible in monoketones like 1,5-dibenzyloxy-3-pentanone. Conformational flexibility in the C5 chain allows diverse solid-state packing, as shown by dihedral angles (e.g., 63.6° between bromomethoxybenzene and terminal phenyl rings) .
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